molecular formula C13H21N B3091730 2-Heptylaniline CAS No. 121866-22-6

2-Heptylaniline

Cat. No.: B3091730
CAS No.: 121866-22-6
M. Wt: 191.31 g/mol
InChI Key: UDUYYXNBUMJIHO-UHFFFAOYSA-N
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Description

2-Heptylaniline is an organic compound with the molecular formula C13H21N. It consists of a heptyl group attached to an aniline moiety. This compound is part of the aniline family, which are aromatic amines known for their wide range of applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylaniline can be synthesized through several methods, including the reduction of nitro compounds or the amination of aldehydes. One common method involves the reaction of heptanal with aniline in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation of nitrobenzene derivatives. This process involves the use of a metal catalyst, such as palladium on carbon, and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Heptylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are employed.

  • Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Produces nitrobenzene derivatives or carboxylic acids.

  • Reduction: Yields amines or amides.

  • Substitution: Forms halogenated derivatives or alkylated products.

Scientific Research Applications

2-Heptylaniline is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

2-Heptylaniline is similar to other aniline derivatives, such as 4-heptylaniline and N-n-heptylaniline. These compounds share structural similarities but differ in their functional groups and positions on the benzene ring, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 4-Heptylaniline

  • N-n-Heptylaniline

  • Other alkyl-substituted anilines

Properties

IUPAC Name

2-heptylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUYYXNBUMJIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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